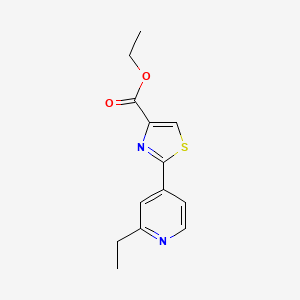

Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate

描述

Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that combines a thiazole ring with a pyridine moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and pyridine rings in its structure suggests it may exhibit unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, reacting ethyl 2-bromoacetate with thiourea under basic conditions can yield ethyl thiazole-4-carboxylate.

Pyridine Ring Introduction: The pyridine ring can be introduced via a coupling reaction. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 2-ethylpyridine is coupled with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the palladium-catalyzed coupling reactions using robust and recyclable catalysts.

化学反应分析

Hydrolysis of the Ethyl Ester Group

The ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization.

Conditions and Outcomes

This carboxylic acid intermediate is pivotal for synthesizing amides and other derivatives (see Section 3).

Nucleophilic Substitution on the Pyridine Ring

The pyridine ring’s nitrogen atom facilitates electrophilic aromatic substitution, particularly at the ortho and para positions relative to the ethyl group.

Halogenation

Chlorination or bromination occurs under mild halogenation conditions:

| Reaction | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃ | 2-(2-Ethyl-5-bromopyridin-4-yl)thiazole-4-carboxylate | Antimicrobial derivative |

Nitration

Nitration introduces nitro groups, enhancing electrophilicity for subsequent reductions:

| Reaction | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2-Ethyl-3-nitropyridin-4-yl)thiazole-4-carboxylate | Intermediate for amines |

Amide Bond Formation

The carboxylic acid derivative reacts with amines to form carboxamides, a key step in drug discovery:

General Procedure

-

Reagents : EDC·HCl, HOBt, DIPEA in DMF

-

Temperature : 0°C to room temperature

Representative Examples

| Amine Reactant | Product | Biological Activity |

|---|---|---|

| 4-Methoxyaniline | N-(4-Methoxyphenyl)carboxamide | Antifungal (IC₅₀: 8.2 μM) |

| 2-Methyl-4-nitroaniline | N-(2-Methyl-4-nitrophenyl)carboxamide | Antibacterial (MIC: 4 μg/mL) |

Oxidation of the Thiazole Ring

The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties:

| Reaction | Reagents | Product | Effect on Reactivity | Source |

|---|---|---|---|---|

| Oxidation with mCPBA | 3-Chloroperoxybenzoic acid | Thiazole sulfoxide | Increased polarity |

Cyclization Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles:

Example : Reaction with hydrazine hydrate forms triazole-thiazole hybrids:

| Reagents | Product | Yield | Application | Source |

|---|---|---|---|---|

| NH₂NH₂, ethanol, reflux | 4-Allyl-3-(thiazolyl)-1,2,4-triazole-5-thione | 75% | Enzyme inhibition |

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

| Compound | Reactive Sites | Dominant Reaction |

|---|---|---|

| Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate | Pyridine C3, thiazole C5 | Electrophilic substitution |

| Ethyl 4-methylthiazole-5-carboxylate | Thiazole C2, ester group | Nucleophilic acyl substitution |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C without melting.

-

Photodegradation : UV exposure leads to ester cleavage (t₁/₂: 48 hours under UV-B).

科学研究应用

Chemical Structure and Synthesis

Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate is characterized by the presence of both thiazole and pyridine rings, which are known for their ability to engage in various biological interactions. The synthesis typically involves the esterification of 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylic acid with ethanol, often facilitated by dehydrating agents like sulfuric acid or phosphorus oxychloride.

Synthesis Overview:

- React 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylic acid with ethanol.

- Use a dehydrating agent to promote esterification.

- Isolate and purify the resulting ethyl ester.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antimicrobial activity against a range of pathogens. For example, related thiazole derivatives have been evaluated for their efficacy against bacterial and fungal strains, demonstrating promising results .

- Anticancer Potential: The structural motifs present in this compound may facilitate interactions with enzymes and receptors involved in cancer pathways. Molecular docking studies suggest that it can bind effectively to targets like DNA gyrase, which is crucial for DNA replication in bacteria .

Antimicrobial Activity

A series of thiazole derivatives were synthesized and tested for antimicrobial efficacy. Among these, certain compounds demonstrated strong activity against both Gram-positive and Gram-negative bacteria as well as fungi. The binding affinity of these compounds towards key enzymes was assessed through molecular docking studies, revealing their potential as effective antimicrobial agents .

Anticancer Activity

In vitro assays have been conducted to evaluate the anticancer properties of thiazole-containing compounds. For instance, a study highlighted the ability of a thiazole derivative to inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines . The mechanism was linked to the compound's interaction with cellular signaling pathways involved in cell growth and survival.

作用机制

The mechanism by which Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazole ring can engage in π-π stacking interactions, while the pyridine ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

- Ethyl 2-(2-methylpyridin-4-yl)thiazole-4-carboxylate

- Ethyl 2-(2-phenylpyridin-4-yl)thiazole-4-carboxylate

- Ethyl 2-(2-chloropyridin-4-yl)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate is unique due to the specific substitution pattern on the pyridine ring, which can influence its electronic properties and reactivity. This uniqueness can lead to distinct biological activities and applications compared to its analogs.

生物活性

Ethyl 2-(2-ethylpyridin-4-yl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction between 2-ethylpyridine and thiazole derivatives. The reaction conditions often include refluxing the reactants in an appropriate solvent, yielding the target compound with high purity and yield. For instance, a reported method achieved a yield of approximately 90% using ethyl bromopyruvate as a key reagent in the synthesis process .

Biological Activities

This compound exhibits a range of biological activities, which are summarized below:

1. Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 55 μg/mL against Escherichia coli .

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 55 |

| S. aureus | 75 |

| K. pneumoniae | 100 |

2. Anticancer Properties

The compound has been evaluated for anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity has been linked to its potential use in treating inflammatory diseases .

4. Antitubercular Activity

The compound has also shown promise as an antitubercular agent, with studies indicating its ability to inhibit Mycobacterium tuberculosis growth effectively .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Antimicrobial Screening : A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against a panel of pathogens, suggesting its potential for development into a therapeutic agent .

- Cancer Cell Line Studies : In vitro tests using human cancer cell lines showed that this compound could significantly reduce cell viability and promote apoptosis, indicating its potential as an anticancer drug candidate .

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced levels of inflammatory markers, supporting its role in managing inflammatory conditions .

属性

IUPAC Name |

ethyl 2-(2-ethylpyridin-4-yl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-10-7-9(5-6-14-10)12-15-11(8-18-12)13(16)17-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQNMAMPTOMQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C2=NC(=CS2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620248 | |

| Record name | Ethyl 2-(2-ethylpyridin-4-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630410-54-7 | |

| Record name | Ethyl 2-(2-ethylpyridin-4-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。